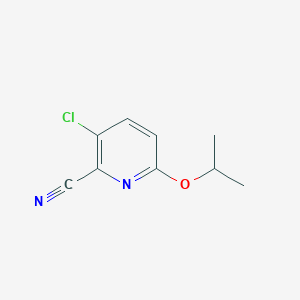
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile
描述
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H9ClN2O It is a pyridine derivative characterized by the presence of a chloro group at the 3-position, an isopropoxy group at the 6-position, and a nitrile group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile typically involves the reaction of 3-chloro-2-pyridinecarbonitrile with isopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group with the isopropoxy group. The general reaction scheme is as follows:
3-Chloro-2-pyridinecarbonitrile+Isopropyl alcoholBase, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
科学研究应用
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, isopropoxy, and nitrile groups allows for diverse interactions with biological macromolecules, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
3-Chloro-2-pyridinecarbonitrile: Lacks the isopropoxy group, making it less versatile in certain reactions.
6-Isopropoxy-2-pyridinecarbonitrile: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
3-Chloro-6-methoxypyridine-2-carbonitrile: Contains a methoxy group instead of an isopropoxy group, leading to different steric and electronic properties.
Uniqueness
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and isopropoxy groups allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
3-chloro-6-propan-2-yloxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(2)13-9-4-3-7(10)8(5-11)12-9/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVOEOXDHVQNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


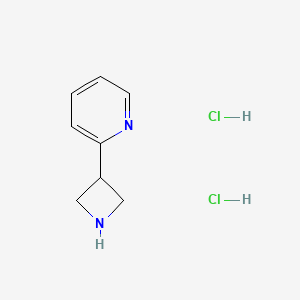
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)
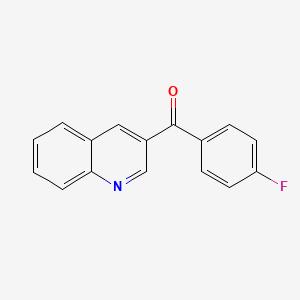
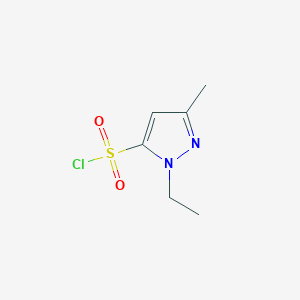
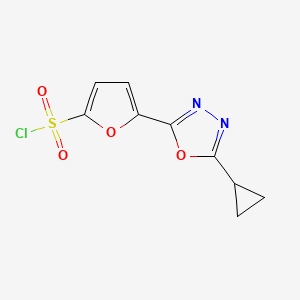

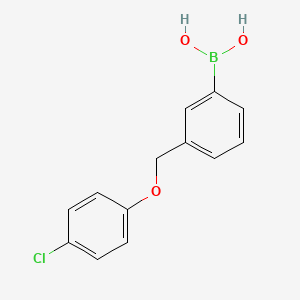
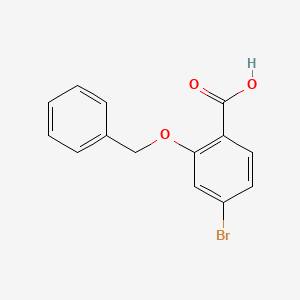
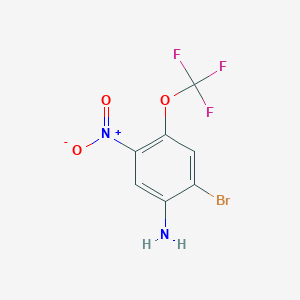
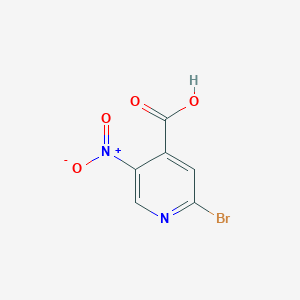
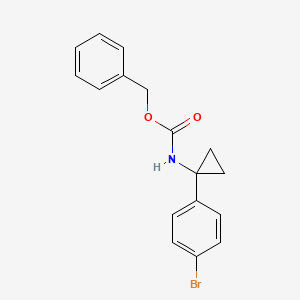

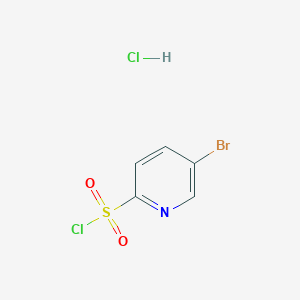
![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)
